Quercetin Dihydrate

Description

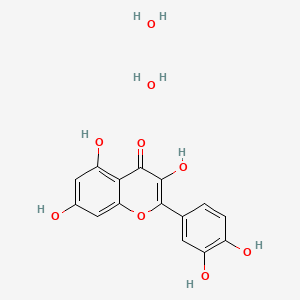

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGIWEZSKCNYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021219 | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3 | |

| Record name | Quercetin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quercetin Dihydrate: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of quercetin dihydrate, a prominent plant-derived flavonoid. Quercetin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in a multitude of preclinical studies. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the complex signaling pathways involved.

Core In Vitro Mechanisms of Action

Quercetin exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. Its primary mechanisms of action observed in vitro include potent antioxidant and anti-inflammatory activities, direct inhibition of various enzymes, and the induction of apoptosis and cell cycle arrest in cancerous cells.

Quercetin's antioxidant capacity is its most recognized feature, operating through two primary modes: direct radical scavenging and indirect upregulation of endogenous antioxidant systems.[1]

-

Direct Radical Scavenging: The polyphenolic structure of quercetin, with hydroxyl groups at the 3, 5, 7, 3', and 4' positions, enables it to donate electrons and hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This direct scavenging activity protects cells from oxidative damage to lipids, proteins, and DNA.[3]

-

Upregulation of Endogenous Defenses: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][6]

References

- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Anti-inflammatory Pathways of Quercetin Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (3,3′,4′,5,7-pentahydroxyflavone), a prominent dietary flavonoid, is widely recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning these effects, focusing on key signaling pathways. Quercetin exerts its therapeutic potential through direct radical scavenging and modulation of critical intracellular signaling cascades, including the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5][6] This document consolidates quantitative data on its efficacy, details common experimental protocols for its evaluation, and presents visual diagrams of the core signaling pathways to support advanced research and development.

Core Antioxidant Mechanisms of Quercetin

Quercetin's antioxidant activity is multifaceted, involving both direct interaction with reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems.[7]

Direct Radical Scavenging

The chemical structure of quercetin is ideal for antioxidant activity.[3][7] It possesses a catechol group in the B-ring, a 2,3-double bond conjugated with a 4-oxo group, and hydroxyl groups at positions 3 and 5.[3][8] These features allow it to donate electrons or hydrogen atoms to neutralize free radicals, such as superoxide anions and hydroxyl radicals, thereby terminating damaging chain reactions.[1][7]

Upregulation of Endogenous Antioxidants via the Nrf2-ARE Pathway

A key indirect antioxidant mechanism of quercetin is the activation of the Nrf2 signaling pathway.[6][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Oxidative stress, or compounds like quercetin, can induce the dissociation of Nrf2 from Keap1.[9] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][10] This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT).[6][7]

Core Anti-inflammatory Mechanisms of Quercetin

Quercetin mitigates inflammation by inhibiting key pro-inflammatory enzymes and modulating central signaling pathways like NF-κB and MAPK.[1][2]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Quercetin has been shown to inhibit the activity of COX and LOX enzymes.[1][11] These enzymes are critical for the synthesis of pro-inflammatory mediators. COX enzymes produce prostaglandins, while LOX enzymes produce leukotrienes. By inhibiting these enzymes, quercetin reduces the levels of these potent inflammatory molecules.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα.[5] This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Quercetin inhibits NF-κB activation by preventing the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[5][12]

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[13] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Quercetin has been shown to suppress the phosphorylation of ERK and p38 MAPK, thereby inhibiting downstream inflammatory signaling.[5][12] This inhibition contributes to the reduced production of pro-inflammatory cytokines and mediators.[5]

Quantitative Data Presentation

The efficacy of quercetin as an antioxidant and anti-inflammatory agent has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antioxidant Activity of Quercetin (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

| Assay | Radical | Quercetin IC50 (µg/mL) | Quercetin IC50 (µM) | Reference Standard (IC50) | Source |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.17 | 4.36 ± 0.10 | Ascorbic Acid (9.53 µg/mL) | [14][15] |

| H₂O₂ | Hydrogen Peroxide | 36.22 | - | Ascorbic Acid (16.26 µg/mL) | [14] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | - | 2.5 ± 0.1 | - | [16] |

Table 2: Anti-inflammatory Effects of Quercetin on Cytokine Production

This table highlights quercetin's ability to inhibit the production of key pro-inflammatory cytokines.

| Cell Line / Model | Stimulus | Cytokine | Quercetin Concentration | % Inhibition / Effect | Source |

| Human PBMCs | Endogenous | TNF-α Protein | 5 µM | 21.3% inhibition | [17] |

| Human PBMCs | Endogenous | TNF-α Protein | 10 µM | 26.3% inhibition | [17] |

| Human PBMCs | Endogenous | TNF-α Protein | 50 µM | 39.3% inhibition | [17] |

| RAW264.7 cells | LPS | TNF-α, IL-6, IL-1β | Not specified | Reduced production | [18] |

| Mouse Model | Carrageenan | IL-1β | 10-100 mg/kg | Dose-dependent reduction | [8] |

| BMDM cells | LPS | TNF-α | 25-50 µM | Suppressed secretion | [11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of quercetin.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm.[19][20] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14][20]

-

Reagents:

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.[21]

-

In a 96-well plate or cuvettes, add a defined volume of various concentrations of the quercetin solution (e.g., 10-100 µg/mL).[14]

-

Add the DPPH working solution to each well/cuvette to initiate the reaction. A typical ratio is 1 mL of DPPH solution to 3 mL of the sample solution.[21]

-

Prepare a blank (solvent + DPPH) and a positive control.

-

Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[14][21]

-

Measure the absorbance at 517 nm using a spectrophotometer.[14][21]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined by plotting the scavenging percentage against the concentration.[22]

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ chromophore, which is blue-green and has a characteristic absorbance at 734 nm.[22] In the presence of an antioxidant, the radical cation is reduced, causing a loss of color that can be measured spectrophotometrically.

-

Reagents:

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

-

Dilute the ABTS•+ stock solution with the appropriate solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]

-

Add a small volume of the quercetin sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.[23]

-

Incubate the mixture for a specified time (e.g., 6-10 minutes) in the dark at room temperature.[23]

-

Measure the decrease in absorbance at 734 nm.[24]

-

-

Calculation: The calculation for scavenging percentage and IC50 is similar to the DPPH assay.[23]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated (activated) forms of NF-κB, IκBα, or MAPKs.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

General Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) with or without various concentrations of quercetin for a specified time.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

-

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as a cytokine, in a fluid sample.

-

Principle: A sandwich ELISA is commonly used. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (also specific for the cytokine but conjugated to an enzyme) is added, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

General Protocol:

-

Sample Collection: After treating cells as described for Western Blotting, collect the cell culture supernatants.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α ELISA kit).[17]

-

Coating: Wells are pre-coated with a capture antibody.

-

Sample Incubation: Add standards and samples (cell supernatants) to the wells and incubate.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the biotin-conjugated detection antibody and incubate.

-

Enzyme Conjugate: Add streptavidin-HRP and incubate.

-

Substrate Addition: Add the TMB substrate solution. A color will develop.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[25]

-

Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.[25]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of quercetin in a cell-based model.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through a combination of direct free radical scavenging and the sophisticated modulation of key cellular signaling pathways, including Nrf2, NF-κB, and MAPKs. Its ability to upregulate endogenous antioxidant defenses while simultaneously suppressing pro-inflammatory cascades makes it a compelling candidate for further investigation in the development of therapeutics for diseases rooted in oxidative stress and chronic inflammation. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at elucidating and harnessing the full therapeutic potential of this versatile flavonoid.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 10. mdpi.com [mdpi.com]

- 11. rsisinternational.org [rsisinternational.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nehu.ac.in [nehu.ac.in]

- 15. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. novamedline.com [novamedline.com]

The Therapeutic Potential of Quercetin Dihydrate: An In-Depth Technical Guide Based on In Vivo Studies

Introduction

Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention from the scientific community for its myriad of health-promoting benefits.[1][2] This polyphenolic compound is particularly noted for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Quercetin dihydrate, a hydrated form of quercetin, is often utilized in research and supplementation. While in vitro studies have consistently highlighted its therapeutic promise, its translation to in vivo efficacy is complicated by its low bioavailability and rapid metabolism.[4] This guide provides a comprehensive technical overview of the in vivo studies that have explored the therapeutic potential of this compound, focusing on its effects in various disease models. We will delve into the experimental methodologies, present quantitative data in a structured format, and illustrate the key signaling pathways and experimental workflows.

Antioxidant and Hepatoprotective Effects

Quercetin's most prominent role is as a potent antioxidant.[2] It effectively scavenges free radicals and enhances the body's endogenous antioxidant systems.[2][5] In vivo studies have demonstrated its ability to protect tissues, particularly the liver, from oxidative damage induced by toxins.

Experimental Protocols

A common in vivo model to study hepatotoxicity involves the administration of carbon tetrachloride (CCl4), a well-known hepatotoxin that induces oxidative stress.[6] In a typical study, mice are divided into several groups: a control group, a group receiving only CCl4, and groups pre-treated with varying doses of this compound before CCl4 administration.[6] The treatment period usually spans several weeks, after which tissue samples are collected for biochemical and histological analysis.[6] Key markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like catalase (CAT), are measured.[6]

Quantitative Data on Antioxidant Effects

| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |

| CCl4-Induced Oxidative Stress | Mice | 60 and 120 mg/kg/day this compound (oral) for 21 days | Significantly decreased MDA levels and increased CAT activity in the liver, muscle, and kidney compared to the CCl4-only group.[6] |

| Radiation-Induced Damage | Not Specified | Not Specified | Protects cells from radiation-induced damage by scavenging free radicals and increasing endogenous antioxidants.[2] |

| Testosterone and Carcinogen-Induced Oxidative Stress | Rats | Not Specified | Lowered levels of H2O2 and lipid peroxidation (LPO) and increased levels of glutathione (GSH) compared to the testosterone and carcinogen-treated group.[2] |

Experimental Workflow for Evaluating Antioxidant Activity

Anticancer Properties

Quercetin has been extensively studied for its anticancer effects, which are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that feed tumors).[1][2]

Experimental Protocols

In vivo cancer studies often utilize xenograft models, where human cancer cells are implanted into immunodeficient mice. For instance, human breast cancer cells (MCF-7) or colon carcinoma cells (CT-26) can be injected subcutaneously into mice.[7][8] Once tumors are established, the mice are treated with quercetin, typically via intraperitoneal injections.[8] Tumor volume is measured regularly throughout the study, and at the end of the experiment, tumors are excised for further analysis.[7][8] Survival rates of the animals are also monitored.[7]

Quantitative Data on Anticancer Effects

| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |

| Breast Cancer (MCF-7 cells) | BALB/c Mice | 50, 100, and 200 mg/kg Quercetin (intraperitoneal) | Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8] |

| Colon Carcinoma (CT-26 cells) | BALB/c Mice | 50, 100, and 200 mg/kg Quercetin (intraperitoneal) | Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8] |

| Various Cancers (Prostate, Lung, Liver, etc.) | Animal Models | Not Specified | Suppresses cell growth and induces cell death in various cancer types.[9] |

Signaling Pathways in Quercetin-Induced Apoptosis

Quercetin's pro-apoptotic effects are mediated through various signaling pathways. It can activate the extrinsic apoptosis pathway by upregulating death receptors like FAS, leading to the activation of caspase-8.[7] In the intrinsic pathway, it can modulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic BAX, which leads to the activation of caspases like caspase-3.[2][10] Quercetin has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival.[10][11]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Quercetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[2][9]

Experimental Protocols

Animal models of inflammation can be induced by various means, such as dextran sulfate sodium (DSS) to induce colitis or lipopolysaccharide (LPS) to induce systemic inflammation.[12] In these models, animals are treated with quercetin before or after the inflammatory insult. The effectiveness of the treatment is assessed by measuring the levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) in the blood or tissues.[3][9]

Quantitative Data on Anti-Inflammatory Effects

| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |

| Rheumatoid Arthritis | Human (50 women) | 500 mg/day Quercetin | Significantly reduced early morning stiffness, morning pain, and after-activity pain. Reduced levels of TNF-α.[9] |

| DSS-Induced Colitis | Rats | Not Specified | Quercitrin (a glycoside of quercetin) showed beneficial effects, which were mediated by the release of quercetin.[12] |

The NF-κB Signaling Pathway in Inflammation

A key mechanism underlying quercetin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[12] In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines. Quercetin can inhibit this process, thereby down-regulating the inflammatory response.[3][12]

Neuroprotective Effects

Quercetin has shown promise in protecting against neurodegenerative diseases like Alzheimer's.[9] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, which help to mitigate neuronal damage.[13][14]

Experimental Protocols

In vivo studies of neuroprotection often use animal models of neurodegenerative diseases. For example, mice with Alzheimer's-like pathology can be treated with quercetin over several months.[9] The outcomes are assessed through behavioral tests that measure learning and memory, as well as by analyzing brain tissue for markers of the disease, such as amyloid-β plaques and neuroinflammation.[9][14]

Quantitative Data on Neuroprotective Effects

| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |

| Alzheimer's Disease | Mice | Quercetin injections every 2 days for 3 months | Reversed several markers of Alzheimer's and improved performance on learning tests.[9] |

| Alzheimer's Disease | Mice (early middle stage) | Quercetin-rich diet | Reduced markers of Alzheimer's disease and improved brain function.[9] |

| Neurotoxicity | Rodents | 0.5–50 mg/kg Quercetin (oral) | Protected against oxidative stress and neurotoxicity induced by various neurotoxic insults.[13] |

Mechanisms of Neuroprotection

Quercetin's neuroprotective actions are multifaceted. It can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[13] It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuronal damage when overactivated.[15] Furthermore, quercetin has been shown to inhibit the aggregation of amyloid-β proteins, a hallmark of Alzheimer's disease.[14]

Conclusion

In vivo studies provide compelling evidence for the therapeutic potential of this compound across a spectrum of diseases, including cancer, oxidative stress-related conditions, inflammatory disorders, and neurodegenerative diseases. While the low bioavailability of quercetin remains a significant hurdle, research into novel delivery systems and formulations is ongoing to enhance its clinical efficacy.[4] The data summarized in this guide underscore the importance of continued research to fully elucidate the mechanisms of action of quercetin and to translate its promising preclinical findings into effective therapies for human health.

References

- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin - Wikipedia [en.wikipedia.org]

- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential Role of this compound Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]

- 10. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 11. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]

Quercetin Dihydrate: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent member of the flavonoid class of polyphenols, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and natural origins of quercetin dihydrate, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The information presented herein is curated from scientific literature to ensure accuracy and relevance for a technical audience.

Discovery and Historical Context

The journey of quercetin's discovery is intertwined with the broader exploration of flavonoids. The term "flavonoid" itself originates from the Latin word "flavus," meaning yellow, reflecting the pigmentation these compounds impart to many plants.

The initial isolation of a flavonoid compound, later identified as quercetin, is credited to the French chemist Michel Eugène Chevreul in the early 19th century. However, the name "quercetin" was formally established in 1857, derived from Quercetum (oak forest), after the oak genus Quercus, from which it was isolated.

A pivotal moment in flavonoid research occurred in 1937 when Hungarian scientist Albert Szent-Györgyi , who had previously won the Nobel Prize for his work on Vitamin C, discovered that a substance in citrus peels, which he termed "Vitamin P" (for permeability), was essential for maintaining capillary wall integrity. This "Vitamin P" was later identified as a mixture of flavonoids, with quercetin being a key component. This discovery highlighted the biological significance of these compounds and set the stage for future research into their health benefits.

Natural Sources of this compound

Quercetin is one of the most abundant dietary flavonoids, widely distributed throughout the plant kingdom. It is typically found in plants as glycosides, such as rutin (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside). The dihydrate form refers to quercetin with two molecules of water associated with its structure.

The concentration of quercetin in plant-based foods can vary significantly depending on factors such as the specific cultivar, growing conditions, light exposure, and the part of the plant analyzed. Generally, higher concentrations are found in the outer layers and peels of fruits and vegetables.

Quantitative Data on Quercetin Content in Natural Sources

The following table summarizes the quercetin content in various plant-based foods, providing a comparative overview for researchers.

| Food Source | Plant Part | Quercetin Content (mg/100g fresh weight) |

| Capers, raw | Flower bud | 180 - 234 |

| Onion, red | Outer layers | 20.1 - 100 |

| Kale | Leaves | 7.71 - 22.6 |

| Apple, with skin | Fruit | 4.42 - 19.36 |

| Berries (Cranberry) | Fruit | 14 |

| Broccoli | Florets | 3.21 |

| Green Tea, brewed | Leaves | 2.5 |

| Grapes, red | Fruit | 1.94 |

Note: These values are approximate and can vary based on the factors mentioned above.

Experimental Protocols for Extraction and Quantification

Accurate and efficient extraction and quantification methods are paramount for the study of quercetin. This section details common laboratory protocols for isolating and measuring quercetin from plant materials.

Extraction Methodologies

Several techniques are employed for the extraction of quercetin from plant matrices, each with its own advantages in terms of efficiency, solvent consumption, and time.

A classic and exhaustive extraction method.

Protocol for Soxhlet Extraction of Quercetin from Onion Skins:

-

Sample Preparation: Dry the onion skins at 40-50°C and grind them into a fine powder.

-

Apparatus Setup: Place approximately 10 grams of the powdered onion skin into a cellulose thimble. Insert the thimble into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with 250 mL of 80% methanol.

-

Extraction Process: Assemble the Soxhlet apparatus by connecting the flask to the extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

-

Concentration: After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude quercetin extract.

A more rapid and energy-efficient method compared to Soxhlet extraction.

Protocol for Ultrasonic-Assisted Extraction of Quercetin from Apple Peels:

-

Sample Preparation: Freeze-dry apple peels and grind them into a fine powder.

-

Extraction Mixture: Mix 1 gram of the powdered apple peel with 50 mL of 80% methanol in an Erlenmeyer flask.

-

Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude quercetin extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and accurate method for the quantification of quercetin in plant extracts.

Protocol for HPLC Quantification of Quercetin:

-

Standard Preparation: Prepare a stock solution of quercetin standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used. For example:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 370 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to quercetin. Calculate the concentration of quercetin in the sample by interpolating from the calibration curve.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development and therapeutic applications.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers. Quercetin has been shown to inhibit the PI3K/Akt pathway.

Caption: Quercetin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

Caption: Quercetin's influence on the MAPK signaling cascade.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Quercetin has been found to inhibit this pathway by promoting the degradation of β-catenin.

Caption: Quercetin's inhibitory effect on Wnt/β-catenin signaling.

Conclusion

This technical guide has provided a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and quantification. Furthermore, it has elucidated the modulatory effects of quercetin on key cellular signaling pathways, which are of significant interest to the fields of pharmacology and drug development. The presented data and protocols offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this remarkable flavonoid.

A Preliminary Investigation of Quercetin Dihydrate's Anticancer Effects: A Technical Guide

Abstract: Quercetin, a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers.[1] This technical guide provides a detailed overview of the preliminary investigations into the anticancer effects of quercetin dihydrate. It consolidates in vitro and in vivo data, outlines key molecular mechanisms, and presents detailed experimental protocols for researchers, scientists, and drug development professionals. The document focuses on quercetin's role in inducing apoptosis and cell cycle arrest, and its modulation of critical cancer-related signaling pathways.

Mechanisms of Anticancer Action

Quercetin exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling pathways that govern cell proliferation and survival.[2]

Induction of Apoptosis

Quercetin is a potent pro-apoptotic agent, capable of activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

-

Intrinsic Pathway: Quercetin can elevate intracellular Reactive Oxygen Species (ROS) and calcium levels, leading to the depolarization of the mitochondrial membrane.[3] This triggers the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][4] Furthermore, quercetin promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria while down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, further facilitating mitochondrial-mediated apoptosis.[3][5]

-

Extrinsic Pathway: Quercetin can enhance the extrinsic pathway by up-regulating the expression of Fas Ligand (FasL).[6] It can also promote apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by activating caspase-8.[3][7]

Caption: Quercetin-induced apoptosis via intrinsic and extrinsic pathways.

Induction of Cell Cycle Arrest

Quercetin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G1, S, and G2/M, by modulating the expression and activity of key cell cycle regulatory proteins.[8][9]

-

G1/S Arrest: Quercetin can induce G1 arrest by up-regulating p53, which in turn increases the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[6][8] These inhibitors block the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, preventing the phosphorylation of the Retinoblastoma protein (pRb) and thereby blocking entry into the S phase.[8][9]

-

G2/M and S Arrest: The compound has been shown to cause G2/M arrest by decreasing the expression of cyclin B1 and CDK1.[10] In some cell lines, such as MCF-7 breast cancer cells, quercetin induces S-phase arrest by downregulating CDK2 and cyclins A and B.[11][12]

Caption: Quercetin-mediated cell cycle arrest at G1/S and G2/M phases.

Modulation of Key Signaling Pathways

Quercetin interferes with several signal transduction pathways that are frequently dysregulated in cancer, promoting proliferation and survival.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway.[13][14] It can directly inhibit PI3K, leading to decreased phosphorylation of Akt and subsequent downregulation of mTOR, a key regulator of protein synthesis and cell growth.[7][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Quercetin can block this pathway, contributing to its anti-proliferative effects.[7]

-

Wnt/β-catenin Pathway: In some cancers, quercetin inhibits the Wnt/β-catenin signaling pathway by downregulating key proteins like β-catenin and cyclin D1, thereby suppressing cancer cell proliferation.[13]

Caption: Quercetin's inhibition of key pro-survival signaling pathways.

Quantitative Efficacy Data

The anticancer activity of quercetin has been quantified in numerous in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Quercetin has demonstrated cytotoxic effects across a wide range of cancer cell lines with varying IC50 values.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation(s) |

| PC-3 | Prostate Cancer | 20 | 24-72h | [15] |

| LNCaP | Prostate Cancer | 10 | 24-72h | [15] |

| MCF-7 | Breast Cancer | ~16.12 (as free drug) | Not Specified | [16] |

| L132 | Normal Lung Epithelial | 80 | 72h | [17] |

| HCT-116 | Colon Cancer | 120 | 72h | [17] |

| HT-29 | Colon Cancer | 120 | 72h | [17] |

| Caco-2 | Colon Cancer | 120 | 72h | [17] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and exposure duration.

In Vivo Antitumor Activity

Animal models provide crucial evidence for a compound's therapeutic potential. Studies in mice bearing tumors have shown that quercetin can significantly reduce tumor volume and improve survival rates.

| Tumor Model | Quercetin Dose (mg/kg) | Administration | Result | Citation(s) |

| CT-26 (Colon Carcinoma) | 50, 100, 200 | Intraperitoneal | Significant reduction in tumor volume (P<0.001) | [18][19] |

| MCF-7 (Breast Cancer) | 50, 100, 200 | Intraperitoneal | Significant reduction in tumor volume (P<0.001) | [18][19] |

| HepG2 (Hepatoma) | Not Specified | Intraperitoneal | Delayed tumor growth and improved survival rate | [20] |

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of quercetin's anticancer effects. Below are detailed methodologies for key in vitro assays.

General Experimental Workflow

A typical in vitro investigation follows a logical progression from assessing general cytotoxicity to elucidating the specific mechanisms of cell death and proliferation inhibition.

Caption: A standard workflow for in vitro evaluation of quercetin.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 1.5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.[18]

-

Treatment: Prepare serial dilutions of this compound (e.g., 10, 20, 40, 80, 120 µM) in the appropriate cell culture medium.[18] Remove the old medium from the cells and add 100 µL of the quercetin-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[18]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 450-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of quercetin (e.g., 120 µM) for a specific duration (e.g., 48 hours).[19]

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The cell populations are quantified as follows:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Principle: The amount of DNA in a cell varies depending on its stage in the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with quercetin as described in previous protocols.

-

Cell Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant anticancer properties, acting through the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1] The quantitative data from both in vitro and in vivo models demonstrate its potential to inhibit the growth of various cancer types.[18] However, a major challenge for the clinical application of quercetin is its low bioavailability.[15] Future research should focus on the development of novel delivery systems, such as nanoformulations, to enhance its therapeutic efficacy.[2][16] Further clinical trials are necessary to establish its safety and effectiveness as a complementary or alternative medicine for cancer treatment.

References

- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quercetin-mediated cell cycle arrest and apoptosis involving activation of a caspase cascade through the mitochondrial pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]

- 14. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 15. Quercetin can be a more reliable treatment for metastatic prostate cancer than the localized disease: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation, characterization and in vitro anticancer testing of quercetin-loaded nanocochleates ~ Pharmaceutical Research [research.pharmaguideline.com]

- 17. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journals.plos.org [journals.plos.org]

Understanding the Bioavailability of Quercetin Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4] It is one of the most abundant flavonoids in the human diet.[5] The primary form used in dietary supplements and for research is quercetin dihydrate, a more stable hydrated form of the quercetin aglycone. Despite its promising therapeutic potential demonstrated in numerous in vitro studies, the clinical efficacy of quercetin is substantially hindered by its poor oral bioavailability.[3][4][6][7][8][9]

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For quercetin, this is exceptionally low, with some studies suggesting it could be less than 1% after oral intake of the aglycone form.[6] This low bioavailability is a consequence of several factors, including low aqueous solubility, poor membrane permeability, and extensive and rapid metabolism in the intestine and liver.[8][10][11] Understanding the intricate details of this compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for developing effective therapeutic strategies and novel delivery systems that can harness its full potential. This guide provides an in-depth analysis of the current understanding of this compound's bioavailability, detailing experimental methodologies and summarizing key quantitative data.

Physicochemical Properties

The journey of a drug from administration to its target site begins with its fundamental physical and chemical characteristics. For this compound, its solubility is a primary rate-limiting step for absorption.

Quercetin is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal fluids.[3][4][8][12] The dihydrate form is slightly more soluble than the anhydrous form, particularly at higher temperatures.[13][14] However, it remains "practically insoluble" in water under normal conditions.[15] Its solubility is significantly better in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][16] This poor aqueous solubility means that for quercetin to be absorbed, it must first dissolve, a slow and often incomplete process in the gut.

| Solvent | Form | Temperature (°C) | Solubility | Reference |

| Water | Anhydrous | 25 | 0.00215 g/L | [13][14] |

| Water | Dihydrate | 25 | 0.00263 g/L | [13][14] |

| Water | Anhydrous | 140 | 0.665 g/L | [13][14] |

| Water | Dihydrate | 140 | 1.49 g/L | [13][14] |

| DMSO | Dihydrate | 25 | ~67 mg/mL | [16] |

| Ethanol | Dihydrate | 25 | ~21 mg/mL | [16] |

| DMSO & PBS (pH 7.2) (1:4) | Hydrate | Room Temp | ~1 mg/mL | [5] |

| Table 1. Solubility of Quercetin and this compound. This table summarizes the solubility of quercetin in various solvents, highlighting its poor aqueous solubility which is a major barrier to its oral bioavailability. |

Pharmacokinetics: The Body's Handling of Quercetin

Once ingested, this compound undergoes a complex series of processes that dictate its ultimate concentration in the bloodstream and tissues.

Absorption

In dietary sources, quercetin is predominantly found as glycosides (bound to a sugar molecule), such as quercetin-3-O-rutinoside (rutin) and quercetin-3-O-glucoside.[3][6] For absorption to occur, these glycosides must first be hydrolyzed to the quercetin aglycone (the non-sugar form).[9][11] This process begins in the small intestine, mediated by enzymes like lactase phlorizin hydrolase and cytosolic β-glucosidases. The liberated aglycone can then be absorbed, albeit inefficiently, via passive diffusion.[8]

A significant portion of quercetin glycosides passes to the colon, where gut microbiota play a crucial role.[17] Bacterial enzymes cleave the sugar moieties, releasing the aglycone, which can then be absorbed by the colon or further metabolized by the microbiota into various phenolic acids.[17] The specific type of sugar attached to quercetin significantly impacts its absorption; for instance, quercetin glucosides (found in onions) are more readily absorbed and thus more bioavailable than quercetin rutinosides (from buckwheat).[3][18]

Metabolism

Quercetin that is absorbed undergoes extensive and rapid first-pass metabolism, primarily in the enterocytes of the intestinal wall and subsequently in the liver.[6][12][19][20] The primary metabolic reactions are Phase II conjugation processes, including glucuronidation, sulfation, and methylation.[6][12][19] As a result, free quercetin aglycone is virtually undetectable in plasma after oral administration.[18] Instead, the circulating forms are metabolites such as quercetin-3-glucuronide, 3'-methylquercetin-3-glucuronide, and quercetin-3'-sulfate.[6] These conjugated metabolites are more water-soluble, facilitating their excretion.[6]

Distribution and Excretion

After entering the systemic circulation, quercetin metabolites are distributed throughout the body. Animal studies have shown the highest accumulation in the lungs, liver, and kidneys.[19] Elimination of these metabolites occurs primarily through the urine and bile, which is then excreted in the feces.[21] The elimination half-life of quercetin metabolites can vary significantly, but is generally in the range of 11-28 hours, suggesting potential for accumulation with repeated dosing.[6]

digraph "Quercetin Absorption and Metabolism" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Workflow of Quercetin's Fate in the Body", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes

ingestion [label="Oral Ingestion\n(this compound / Glycosides)", fillcolor="#F1F3F4", fontcolor="#202124"];

stomach [label="Stomach", fillcolor="#F1F3F4", fontcolor="#202124"];

sm_intestine [label="Small Intestine", fillcolor="#F1F3F4", fontcolor="#202124"];

hydrolysis [label="Hydrolysis to\nAglycone", fillcolor="#FBBC05", fontcolor="#202124"];

absorption [label="Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"];

first_pass [label="Intestinal First-Pass\nMetabolism (Conjugation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

colon [label="Colon\n(Microbiota Action)", fillcolor="#F1F3F4", fontcolor="#202124"];

liver [label="Liver\n(Hepatic Metabolism)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

circulation [label="Systemic Circulation\n(Conjugated Metabolites)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

excretion [label="Excretion\n(Urine / Bile)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

tissues [label="Distribution to Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

ingestion -> stomach;

stomach -> sm_intestine;

sm_intestine -> hydrolysis [label="Enzymes"];

hydrolysis -> absorption;

absorption -> first_pass;

first_pass -> liver [label="Portal Vein"];

liver -> circulation;

circulation -> tissues;

circulation -> excretion;

sm_intestine -> colon [label="Unabsorbed"];

colon -> absorption [label="Aglycone Absorption"];

colon -> excretion [label="Fecal Elimination"];

}

Caption: Workflow for a Quercetin Pharmacokinetic Study.

Modulation of Cellular Signaling Pathways

The biological effects of quercetin, such as its anti-inflammatory and anti-cancer activities, are attributed to its ability to interact with and modulate multiple intracellular signaling pathways.[1][22][23] Even though plasma concentrations of free quercetin are low, its metabolites may retain biological activity, and localized concentrations in tissues could be sufficient to exert these effects.

Key signaling pathways affected by quercetin include:

-

PI3K/Akt/mTOR Pathway: This is a critical pathway involved in cell survival, proliferation, and growth. Quercetin has been shown to inhibit PI3K (phosphatidylinositol-3-kinase), which in turn downregulates the activity of Akt and mTOR (mammalian target of rapamycin).[1][22][23][24] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[22]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Quercetin can modulate this pathway, often leading to the inhibition of cancer cell proliferation.[1][22][24]

-

Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination and proliferation. Aberrant activation is a hallmark of many cancers, including colorectal cancer. Quercetin can inhibit this pathway, contributing to its anti-cancer effects.[1][24]

-

NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. Quercetin is a known inhibitor of the NF-κB pathway, which underlies many of its potent anti-inflammatory effects.[22][24]

-

p53 Pathway: The p53 protein is a critical tumor suppressor. Quercetin can modulate p53 activity, promoting apoptosis in cancer cells.[1][22][24]

```dot

digraph "Signaling Pathways" {

graph [nodesep=0.4, ranksep=0.5, label="Key Signaling Pathways Modulated by Quercetin", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=tee, color="#EA4335", penwidth=1.5];

// Nodes

quercetin [label="Quercetin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

pi3k [label="PI3K/Akt/mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mapk [label="MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

wnt [label="Wnt/β-catenin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

nfkb [label="NF-κB\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"];

apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

quercetin -> pi3k;

quercetin -> mapk;

quercetin -> wnt;

quercetin -> nfkb;

pi3k -> proliferation [arrowhead=normal, color="#5F6368"];

mapk -> proliferation [arrowhead=normal, color="#5F6368"];

wnt -> proliferation [arrowhead=normal, color="#5F6368"];

nfkb -> inflammation [arrowhead=normal, color="#5F6368"];

pi3k -> apoptosis [label="inhibition leads to"];

}

References

- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Quercetin - Wikipedia [en.wikipedia.org]

- 7. This compound vs. Quercetin: What’s the Difference? - Life Extension [lifeextension.com]

- 8. integrativepharmacology.com [integrativepharmacology.com]

- 9. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yihuipharm.com [yihuipharm.com]

- 11. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thetastingground.co.uk [thetastingground.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. This compound CAS#: 6151-25-3 [m.chemicalbook.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchmgt.monash.edu [researchmgt.monash.edu]

- 18. scispace.com [scispace.com]

- 19. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 21. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quercetin Dihydrate

Introduction

Quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains, is a subject of extensive research due to its antioxidant and potential therapeutic properties.[1][2] Accurate and reliable quantification of quercetin in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of quercetin dihydrate.

Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of quercetin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer. The acidic mobile phase ensures the protonation of quercetin, leading to a sharp and symmetrical peak. Detection is performed at a wavelength where quercetin exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol:Water (65:35, v/v) with 2% Acetic Acid or Acetonitrile:Ammonium Acetate Buffer (35:65, v/v, pH 3.5 with 0.1% Acetic Acid)[3][4][5] |

| Flow Rate | 1.0 mL/min[5][6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 ± 2°C) or 35°C[7][8] |

| Detection Wavelength | 254 nm, 256 nm, or 370 nm[5][7][8] |

| Run Time | Approximately 10-20 minutes |

2. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the components in the specified ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator before use.[6][8]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 100 µg/mL.[3][4][5] For example, to prepare a 10 µg/mL solution, transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and make up the volume with the mobile phase.

-

Sample Preparation (for a solid dosage form): Weigh and finely powder a representative number of units (e.g., 20 tablets). Accurately weigh a portion of the powder equivalent to 10 mg of quercetin and transfer it to a 10 mL volumetric flask. Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter before injection.[2]

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.[6]

Method Validation Data

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Results |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | > 5000[2] |

| %RSD of Peak Area | ≤ 2.0% | < 1.0% |

| %RSD of Retention Time | ≤ 2.0% | < 0.5% |

Table 2: Method Validation Summary

| Parameter | Range/Value |

| Linearity Range | 2 - 100 µg/mL[3][4][5] |

| Correlation Coefficient (r²) | ≥ 0.999[6] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | |

| - Intraday | < 2.0%[5] |

| - Interday | < 2.0%[5] |

| Limit of Detection (LOD) | 0.046 - 12.1 ng/mL[3][4][9][10] |

| Limit of Quantification (LOQ) | 0.14 - 36.6 ng/mL[3][4][9][10] |

| Specificity | No interference from excipients |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: Logical flow of HPLC method development and validation.

References

- 1. impactfactor.org [impactfactor.org]

- 2. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]

- 6. plantarchives.org [plantarchives.org]

- 7. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]

- 10. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin Dihydrate: Applications in Pharmaceutical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quercetin dihydrate, a flavonoid ubiquitously found in fruits and vegetables, is the subject of extensive investigation in pharmaceutical research due to its wide array of pharmacological activities.[1][2][3] As a potent antioxidant and anti-inflammatory agent, it demonstrates significant potential in the prevention and treatment of various chronic diseases.[2][3][4] Its therapeutic applications are being explored in oncology, cardiology, neurodegenerative diseases, and inflammatory conditions.[2][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Key Therapeutic Applications and Mechanisms of Action

This compound's multifaceted therapeutic potential stems from its ability to modulate numerous cellular signaling pathways.[1][8] Its primary mechanisms of action include potent antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis and inhibit cell proliferation in cancer cells.[2][3][8]

1. Antioxidant Effects: Quercetin is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage that contributes to a multitude of chronic diseases.[2][9][10]

2. Anti-inflammatory Activity: It exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][11][12] A key mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[13][14][15]

3. Anticancer Properties: In oncological research, quercetin has been shown to inhibit the growth of various cancer cell lines.[16][17][18] This is achieved through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][8][16]

4. Neuroprotective Effects: Emerging research highlights quercetin's potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[6][19][20] Its antioxidant and anti-inflammatory properties help protect neurons from damage.[6][11]

5. Cardiovascular Protection: Quercetin contributes to cardiovascular health by improving endothelial function, reducing blood pressure, and lowering cholesterol levels.[3][7][21][22]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of Quercetin

| Cell Line | Assay | IC50 / Concentration | Observed Effect | Reference |

| A-549 (Human Lung Carcinoma) | Not Specified | 10, 30, 60 µM | Regulation of signaling pathways | [8] |

| HT-29 (Human Colon Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |

| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |

| Caki-1 (Human Renal Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |

| K1 (Human Papillary Thyroid Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |

| SK-Br3 (Human Breast Carcinoma) | Proliferation Assay | Dose-dependent | Inhibition of proliferation | [17] |

| MDA-MB-453 (Human Breast Carcinoma) | Proliferation Assay | Dose-dependent | Inhibition of proliferation | [17] |